Diacetyl peroxide
Overview
Description
Diacetyl Peroxide is an organic peroxide with the formula (CH3CO2)2 . It is a white solid or oily liquid with a sharp odor . As with a number of organic peroxides, it is explosive . It is often used as a solution, for example, in dimethyl phthalate .
Synthesis Analysis
Diacetyl Peroxide can be easily synthesized from corresponding carboxylic acids . It forms upon combining hydrogen peroxide and excess acetic anhydride . Peracetic acid is an intermediate .
Molecular Structure Analysis
The molecular formula of Diacetyl Peroxide is C4H6O4 . Its average mass is 118.088 Da and its monoisotopic mass is 118.026611 Da .
Chemical Reactions Analysis
Diacetyl Peroxides are commonly utilized as radical initiators and one electron oxidants . Under thermal, transition-metal catalysis, or irradiation conditions, the cleavage of relatively weak O–O bonds would occur followed by CO2 extrusion to generate the corresponding aryl or alkyl radicals .
Physical And Chemical Properties Analysis
Diacetyl Peroxide is a colorless liquid with a pungent odor . As a solid, it is crystalline (sand-like) with a sharp odor . The commercial product consists of a 25% solution of acetyl peroxide in dimethyl phthalate .
Scientific Research Applications
Enhancement and Stabilization of Diacetyl in Dairy Products : Hydrogen peroxide-catalase treatment of milk, before inoculation with diacetyl-producing bacteria, has been shown to increase and stabilize diacetyl synthesis in cultured milk. This method may be utilized in the dairy industry for enhancing flavor in products like cultured buttermilk and sour cream (Pack et al., 1968).
Reaction Kinetics with Hydrogen Peroxide : The reaction between diacetyl and hydrogen peroxide in aqueous solution has been investigated, revealing important kinetic constants and a proposed reaction mechanism (Frankvoort, 1978).
Antimicrobial Properties : Diacetyl is one of the antimicrobial metabolites produced by microorganisms used in food fermentation. It plays a role in the development of natural antimicrobials, which are gaining attention due to growing concerns about chemical antimicrobials and pathogenic microbial resistance (Yiasmin, Waleed, & Hua, 2021).
Impact on Metabolism in Mice : A study on the effect of oral intake of diacetyl in mice observed alterations in metabolites present in the urea and tricarboxylic acid (TCA) cycles, highlighting the potential metabolic impacts and sex differences in metabolite disease response (Jedlicka et al., 2018).
Reactivity with Cleaning and Sanitizing Agents : The reactivity of diacetyl with common industrial cleaning and sanitizing chemicals has been studied, showing significant reductions in diacetyl with peroxyacetic acid, sodium hypochlorite, and hydrogen peroxide, with implications for food industry practices (Rincon-Delgadillo, Lopez-Hernandez, & Rankin, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
acetyl ethaneperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c1-3(5)7-8-4(2)6/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIGQNCOMNODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Record name | DIACETYL PEROXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4059384 | |
Record name | Peroxide, diacetyl | |
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Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The pure compound consists of colorless crystals melting at 30 °C. Soluble in alcohol and ether. Often transported as a 25% solution in dimethyl phthalate for use as an initiator and catalyst., Colorless solid; Available as 25% solution in dimethyl phthalate; [Hawley] mp = 30 deg C; [ChemIDplus] | |
Record name | DIACETYL PEROXIDE | |
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Record name | Diacetyl peroxide | |
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Boiling Point |
63 °C @ 21 mm Hg | |
Record name | DIACETYL PEROXIDE | |
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Flash Point |
113 °F (NFPA, 2010), 113 °F OC | |
Record name | DIACETYL PEROXIDE | |
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Record name | DIACETYL PEROXIDE | |
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Solubility |
Slightly soluble in cold water, Very soluble in ethanol and ethyl ether | |
Record name | DIACETYL PEROXIDE | |
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Density |
1.18 @ 20 °C, STRONG PUNGENT ODOR; SHOCK-SENSITIVE CRYSTALS MAY FORM BELOW 17 °F; VAPOR DENSITY: 4.07 /25% SOLN/, DENSITY: 1.18 /25% SOLN/ | |
Record name | DIACETYL PEROXIDE | |
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Product Name |
Diacetyl peroxide | |
Color/Form |
Colorless crystals, NEEDLES FROM ETHER, LEAVES | |
CAS RN |
110-22-5 | |
Record name | DIACETYL PEROXIDE | |
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Record name | Acetyl peroxide | |
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Record name | Peroxide, diacetyl | |
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Record name | Diacetyl peroxide | |
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Record name | DIACETYL PEROXIDE | |
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Record name | DIACETYL PEROXIDE | |
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Melting Point |
30 °C | |
Record name | DIACETYL PEROXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/298 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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